molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3

Imidazo[1,2-A]pyridine-7-methanol

Cat. No. B1337349
Key on ui cas rn: 342613-80-3
M. Wt: 148.16 g/mol
InChI Key: JYVLKIIQYXAJSZ-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

To a solution of imidazo[1,2-a]pyridin-7-yl-methanol (1 eq.) in chloroform was added MnO2 (10 eq.). The dark suspension was heated at 60° C. for 30 min, filtered through a pad of celite and the solvent removed under reduced pressure to afford imidazo[1,2-a]pyridine-7-carbaldehyde which was used as such without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][C:7]([CH2:10][OH:11])=[CH:6][C:5]=12>C(Cl)(Cl)Cl.O=[Mn]=O>[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CN2C1C=C(C=C2)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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